Cas no 876669-69-1 (8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)- (9CI)
- 8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione
-
- インチ: 1S/C20H21N5O3/c1-5-14-6-8-15(9-7-14)25-12(2)10-23-16-17(21-19(23)25)22(4)20(28)24(18(16)27)11-13(3)26/h6-10H,5,11H2,1-4H3
- InChIKey: ODQFUMNTYDPVLW-UHFFFAOYSA-N
- SMILES: N12C=C(C)N(C3=CC=C(CC)C=C3)C1=NC1=C2C(=O)N(CC(=O)C)C(=O)N1C
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2583-0026-30mg |
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-69-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2583-0026-2mg |
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-69-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2583-0026-40mg |
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-69-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2583-0026-5μmol |
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-69-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2583-0026-25mg |
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-69-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2583-0026-10μmol |
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-69-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2583-0026-1mg |
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-69-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2583-0026-2μmol |
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-69-1 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2583-0026-10mg |
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-69-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2583-0026-50mg |
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione |
876669-69-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione 関連文献
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dioneに関する追加情報
Compound CAS No. 876669-69-1: 8-(4-Ethylphenyl)-1,7-Dimethyl-3-(2-Oxopropyl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione
Introduction
The compound with CAS No. 876669-69-1, named 8-(4-Ethylphenyl)-1,7-Dimethyl-3-(2-Oxopropyl)-1H,2H,3H,4H,8H-Imidazo[1,2-g]purine-2,4-Dione, is a complex organic molecule with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazo purines, which are known for their potential bioactivity and therapeutic applications. The molecule's structure is characterized by a fused imidazo-purine ring system with substituents at positions 1, 3, 7, and 8. These substituents include a methyl group at position 1 and 7, a 2-oxopropyl group at position 3, and a 4-ethylphenyl group at position 8. The presence of these functional groups contributes to the compound's unique chemical properties and biological activity.
Chemical Structure and Properties
The molecular structure of this compound is highly intricate due to the fused imidazo-purine ring system. The imidazo[1,2-g]purine core consists of two fused rings: an imidazole ring (positions 1 to 5) and a purine ring (positions 5 to 9). The substituents attached to this core play a crucial role in determining the compound's chemical reactivity and biological interactions. The methyl groups at positions 1 and 7 contribute to the molecule's hydrophobicity and stability. The 2-oxopropyl group at position 3 introduces a ketone functional group into the molecule's structure. This ketone group can participate in various chemical reactions such as nucleophilic additions or enamine formations. Additionally, the presence of the ethylphenyl group at position 8 enhances the molecule's lipophilicity and may facilitate its interaction with biological targets such as proteins or enzymes.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key steps in its synthesis include the formation of the imidazo-purine core through condensation reactions followed by selective substitution at specific positions to introduce the desired functional groups. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization of the final product. The compound has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy to confirm its molecular structure.
Biological Activity
Recent studies have highlighted the potential biological activity of this compound in various therapeutic areas. For instance, research has shown that it exhibits significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore, preliminary experiments suggest that it may possess anti-cancer properties by targeting specific oncogenic pathways or inducing apoptosis in cancer cells.
Applications in Drug Development
The unique combination of structural features in this compound makes it an attractive candidate for drug development programs targeting inflammatory diseases or cancer. Its ability to modulate multiple biological pathways simultaneously could lead to the development of multi-target therapies with enhanced efficacy and reduced side effects compared to traditional single-target drugs.
Future Directions
Ongoing research is focused on optimizing this compound's pharmacokinetic properties such as bioavailability and half-life while maintaining its therapeutic efficacy. Additionally, efforts are being made to explore its potential synergistic effects when combined with other drugs or therapies.
876669-69-1 (8-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione) Related Products
- 2090399-34-9(1-1-(3-chloro-4-fluorophenyl)cyclopropylethan-1-one)
- 4915-97-3(ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)
- 740796-15-0(2-chloro-1-4-(trifluoromethyl)pyridin-3-ylethan-1-one)
- 1892342-38-9(tert-butyl N-2-hydroxy-5-(2-oxopropyl)phenylcarbamate)
- 300726-25-4(2-(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl-1-phenylethan-1-one)
- 2228518-50-9(tert-butyl N-2-(1-cyanoethyl)-4,5-dimethoxyphenylcarbamate)
- 1427420-50-5(6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine)
- 2639457-36-4(Tert-butyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylate)
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)
- 37455-87-1(2,4-Dihydroxy-6-propylbenzaldehyde)




